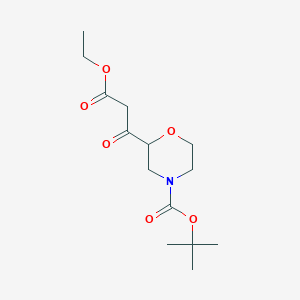

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-5-19-12(17)8-10(16)11-9-15(6-7-20-11)13(18)21-14(2,3)4/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJGVIVDKQDJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester (CAS No. 887987-66-8) is a morpholine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine ring, an ethoxycarbonyl group, and a tert-butyl ester functional group. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : C₁₄H₂₃NO₆

- Molecular Weight : 301.34 g/mol

- LogP : 1.0825 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 82.14 Ų

Biological Activity Overview

The biological activity of 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester has been explored in various studies, particularly focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, studies have shown that morpholine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that certain morpholine derivatives can induce apoptosis in cancer cells. For example, compounds similar to 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid have been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell cycle regulation.

Case Studies

-

Antibacterial Efficacy :

- A study conducted by [source] evaluated the antibacterial activity of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound, demonstrating its potential as an antibacterial agent.

-

Anticancer Properties :

- In a study published in the Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives and tested their cytotoxicity against human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant anticancer activity against breast and lung cancer cells [source].

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | [source] |

| Antibacterial | Escherichia coli | MIC = 32 µg/mL | [source] |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | [source] |

| Anticancer | A549 (lung cancer) | IC50 = 12 µM | [source] |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Antibacterial Mechanism : Likely involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Mechanism : May include induction of apoptosis through activation of caspases and modulation of apoptotic proteins.

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester

- Substituents: Ethoxycarbonyl acetyl (2-position), tert-butyl ester (4-position).

(S,S)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine-4-carboxylic acid tert-butyl ester () Substituents: 3-Chlorophenyl and 2-methoxyphenoxy groups (2-position), tert-butyl ester (4-position).

Thiomorpholine-4-carboxylic acid (1S,3R,4S)-3-ethyl-4-(triazolo pyrazinyl)cyclopentyl ester ()

- Substituents: Thiomorpholine (sulfur atom in ring), triazolo pyrazine, cyclopentyl ester.

(R)-N-Boc-2-Hydroxymethylmorpholine ()

- Substituents: Hydroxymethyl (2-position), tert-butyl ester (4-position).

Structural Insights:

- Backbone Variations : The target compound and –3 share a morpholine or thiomorpholine core. Replacing oxygen with sulfur (thiomorpholine, ) increases lipophilicity and alters electronic properties .

Physical and Chemical Properties

Stereochemical Considerations

- Target Compound : Stereochemistry at the 2-position (if chiral) would influence reactivity. and highlight enantioselective syntheses (e.g., Sharpless epoxidation in ), suggesting similar strategies for chiral resolution .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via phase-transfer catalytic alkylation of morpholine-derived intermediates, as demonstrated in enantioselective syntheses of structurally related tert-butyl esters (e.g., 2-phenyl-2-thiazoline derivatives). Key factors include:

- Use of chiral catalysts (e.g., spiro-ammonium salts) to control stereochemistry .

- Optimization of solvent systems (e.g., toluene/water biphasic systems) and reaction temperatures (0–25°C) to minimize side reactions .

- Post-reaction purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the tert-butyl ester .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Compare H and C NMR spectra with analogs (e.g., (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester) to verify ester carbonyl signals (~165–170 ppm) and morpholine ring protons (δ 3.5–4.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~352.4 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during the synthesis of morpholine tert-butyl esters, particularly regarding stereochemical control?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) or diastereomer ratios often arise from:

- Catalyst Selection : Compare chiral phase-transfer catalysts (e.g., binaphthyl-derived vs. spiro-type) to identify optimal stereochemical induction .

- Additive Screening : Introduce crown ethers or inorganic bases (e.g., KCO) to enhance reaction homogeneity and reduce racemization .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in situ IR to determine if prolonged reaction times favor undesired pathways .

Q. How can computational modeling guide the optimization of tert-butyl ester stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Model the hydrolysis kinetics of the tert-butyl ester group under acidic (e.g., pH 2–4) or basic (pH 10–12) conditions to predict degradation pathways .

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures (>150°C) and correlate with molecular dynamics simulations .

Q. What experimental designs validate the role of the ethoxycarbonyl-acetyl moiety in facilitating nucleophilic acyl substitutions?

- Methodological Answer :

- Competitive Reactivity Assays : Compare reaction rates of 2-(2-Ethoxycarbonyl-acetyl)-morpholine-4-carboxylic acid tert-butyl ester with analogs lacking the ethoxycarbonyl group (e.g., acetyl-morpholine derivatives) in nucleophilic additions (e.g., Grignard reactions) .

- Isotopic Labeling : Use O-labeled ethanol to track ester cleavage mechanisms via mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of morpholine tert-butyl esters in polar aprotic solvents?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in DMSO, DMF, and THF using dynamic light scattering (DLS) to detect aggregation.

- Structural Analog Comparison : Cross-reference with tert-butyl esters like (R)-3-aminomethyl-morpholine-4-carboxylic acid tert-butyl ester, which shows improved solubility in DMF due to amino functionality .

Experimental Design Considerations

Q. What safeguards ensure reproducibility in multi-step syntheses involving tert-butyl ester intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.